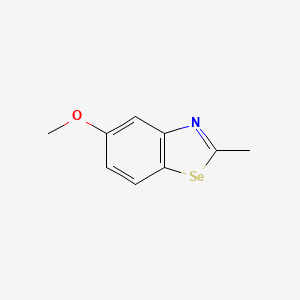

5-Methoxy-2-methylbenzoselenazole

説明

Significance of Organoselenium Heterocycles in Contemporary Chemical and Biological Sciences

Organoselenium heterocycles, chemical structures containing both selenium and at least one other non-carbon atom in a ring, are a cornerstone of modern chemical and biological research. nih.govohsu.edu Selenium's unique properties, distinct from its lighter counterparts sulfur and oxygen, bestow these molecules with notable reactivity and biological activity. wikipedia.orgnih.gov The presence of the selenium atom can confer antioxidant properties and high lipophilicity, potentially leading to better permeation of cell membranes. nih.gov These compounds are integral to various synthetic transformations, acting as versatile electrophiles and nucleophiles under mild reaction conditions. nih.gov

In the biological realm, the discovery of selenocysteine (B57510) in mammalian enzymes, such as the well-known antioxidant enzyme glutathione (B108866) peroxidase (GPx), has spurred extensive investigation into the biochemistry of selenium compounds. nih.govnih.gov Synthetic organoselenium compounds have demonstrated a wide array of biological functions, including roles in modulating the immune response, antioxidant activities, and potential as anticancer agents. rsc.orgrsc.org Their unique redox properties, polarity, and target binding capabilities make them valuable candidates for therapeutic and diagnostic applications. jsynthchem.com

Overview of Benzoselenazole (B8782803) Derivatives in Scholarly Investigations

Within the vast family of organoselenium heterocycles, benzoselenazoles have garnered significant attention for their distinct chemical characteristics and wide-ranging biological applications. rsc.orgrsc.org These five-membered heterocyclic compounds have emerged as promising therapeutic agents for a variety of diseases. rsc.orgrsc.org Researchers have made substantial progress in understanding their complex chemical properties and have explored their potential in several key areas. rsc.orgrsc.org

Scholarly investigations have highlighted the antioxidant, antitumor, and antibacterial activities of benzoselenazole derivatives. rsc.orgrsc.org Furthermore, their application has been explored in the context of Alzheimer's disease treatment and as inhibitors of pancreatic lipase. rsc.orgrsc.org Recent studies have also demonstrated their utility as fluorescent biosensors for proteins like albumin, photosensitizers in photodynamic therapy, and as probes for imaging neurological diseases. jsynthchem.com One of the most widely researched benzoselenazole derivatives is Ebselen, known for its glutathione peroxidase-like activity and its potential as a therapeutic agent for conditions like cancer and neurodegenerative diseases. jsynthchem.com

Research Rationale for 5-Methoxy-2-methylbenzoselenazole within the Broader Benzoselenazole Landscape

The specific focus on this compound stems from the broader interest in how structural modifications to the benzoselenazole scaffold influence its chemical and biological properties. The introduction of a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position of the benzoselenazole core creates a unique electronic and steric environment. This targeted substitution allows researchers to probe the structure-activity relationships within this class of compounds.

While much of the research on benzoselenazoles has focused on derivatives like Ebselen, the exploration of compounds such as this compound is crucial for expanding the chemical space and uncovering new potential applications. For instance, studies on other benzoselenazole derivatives have shown that even subtle changes to the molecular structure can significantly impact their biological activity, such as their selectivity as c-MYC G-quadruplex ligands in cancer research. acs.orgacs.orgnih.gov The investigation of this compound, therefore, represents a logical and necessary step in the systematic exploration of the therapeutic and diagnostic potential of the benzoselenazole family.

Below are some of the known properties of this compound:

| Property | Value |

| CAS Number | 2946-17-0 cymitquimica.comchemnet.comthermofisher.combldpharm.com |

| Molecular Formula | C₉H₉NOSe cymitquimica.comchemnet.comthermofisher.com |

| Molecular Weight | 226.15 g/mol cymitquimica.com |

| Appearance | Clear colorless to yellow liquid cymitquimica.comthermofisher.com |

| Boiling Point | 115-117 °C at 1 mm Hg |

| Density | 1.491 g/mL at 25 °C |

| Refractive Index | 1.639 at 20 °C |

特性

IUPAC Name |

5-methoxy-2-methyl-1,3-benzoselenazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOSe/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIYTMFDCXRSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C([Se]1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062736 | |

| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-17-0 | |

| Record name | 5-Methoxy-2-methylbenzoselenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-methoxybenzoselenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2946-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzoselenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-METHOXYBENZOSELENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBH17NOG6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Design for 5 Methoxy 2 Methylbenzoselenazole and Its Analogues

Historical and Traditional Synthetic Routes to Benzoselenazoles

The classical approaches to constructing the benzoselenazole (B8782803) core have historically involved cyclization reactions and multistep procedures, often requiring harsh reaction conditions.

Cyclization Reactions with Selenium Reagents

Traditional syntheses of benzoselenazoles have frequently relied on the cyclization of ortho-substituted anilines or acetylenic precursors using various selenium reagents. jsynthchem.com These reactions are typically carried out under acidic or oxidative conditions. jsynthchem.com For instance, a common strategy involves the reaction of an appropriately substituted aniline (B41778) with a selenium-containing electrophile to induce ring closure. Another approach utilizes selenium dioxide (SeO2) as the selenium source in a one-pot reaction with ortho-inactivated anilines and acetophenones (or other ketones with an active α-hydrogen) to form benzoselenazole derivatives. rsc.org This method, while effective, often necessitates strong acids and oxidants, which can limit its applicability to sensitive substrates. jsynthchem.com

Contemporary and Catalytic Synthesis Strategies

In recent years, the focus has shifted towards the development of more efficient, milder, and environmentally benign methods for the synthesis of benzoselenazoles. Catalytic approaches, particularly those employing copper, have emerged as powerful tools in this endeavor. jsynthchem.comjsynthchem.com

Copper-Catalyzed Approaches to Benzoselenazole Frameworks

Copper catalysis has revolutionized the synthesis of benzoselenazoles by enabling the formation of key carbon-selenium (C-Se) and carbon-nitrogen (C-N) bonds under milder conditions than traditional methods. jsynthchem.comjsynthchem.com Copper catalysts are advantageous due to their low cost, abundance, and lower toxicity compared to other transition metals like palladium. jsynthchem.com

A prominent modern strategy for constructing the benzoselenazole skeleton is the copper-catalyzed cross-coupling of nitrogen- and selenium-based nucleophiles with aryl halides. jsynthchem.com This approach offers a direct and efficient pathway to the desired heterocyclic framework. jsynthchem.com For example, the reaction of 2-bromo or 2-iodoanilines with isoselenocyanates can be effectively catalyzed by copper(I) salts to produce 2-aminobenzoselenazoles. jsynthchem.com In these reactions, the copper catalyst facilitates the crucial C-Se and C-N bond-forming steps. jsynthchem.com The use of palladium catalysts has also been explored for C-N cross-coupling reactions involving carbazoles as nitrogen nucleophiles, showcasing the broader applicability of cross-coupling in heterocyclic synthesis. nih.govresearchgate.net

A variety of copper catalysts and reaction conditions have been investigated to optimize these cross-coupling reactions. The choice of the copper salt, base, and solvent can significantly influence the reaction's efficiency and yield. jsynthchem.com

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions for Benzoselenazole Synthesis

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 2-Iodoaniline (B362364), Isoselenocyanate | K₂CO₃ | MeCN | Room Temp | Good to Excellent | jsynthchem.com |

| CuI | o-Dihalobenzene, Acyl Isoselenocyanate, Nitro Compound | K₂CO₃ | MeCN | Room Temp | High | jsynthchem.com |

| Cu(OTf)₂ | 2-Bromoaniline, Isoselenocyanate | - | - | - | - | jsynthchem.com |

| Fe₃O₄@bis(phenyl-imine)-CuI | 2-Iodoaniline, Selenium Powder, Aryl Acetic Acid | K₂CO₃ | ChCl-urea | 100 | Good to Excellent | jsynthchem.com |

This table presents a selection of reported reaction systems and is not exhaustive.

The development of one-pot, multi-component reactions (MCRs) represents a significant advancement in the synthesis of complex molecules like benzoselenazoles. nih.govmdpi.com These reactions combine three or more starting materials in a single reaction vessel to form the final product, thereby increasing efficiency and reducing waste. nih.govnih.gov

Copper catalysis has been instrumental in the success of one-pot syntheses of benzoselenazoles. jsynthchem.com For instance, a copper(I)-catalyzed one-pot, three-component reaction of 2-iodoanilines, selenium powder, and aryl acetic acids has been developed. jsynthchem.com This method, utilizing a magnetic nanocatalyst for easy recovery and reuse, provides an efficient and green route to 2-functionalized benzoselenazoles. jsynthchem.com Another innovative one-pot approach involves the copper-catalyzed reaction between 2-bromobenzothioamides and elemental selenium. nih.gov

Domino reactions, a subset of one-pot reactions where subsequent transformations occur without the need for additional reagents or catalyst changes, have also been employed. A copper-catalyzed domino addition/cyclization of isoselenocyanates has been developed to synthesize novel benzoselenazole-linked heterocycles. acs.org These MCRs often allow for the formation of multiple new chemical bonds in a single operation, highlighting their synthetic power. acs.org

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes to benzoselenazoles is a significant area of research, driven by the need for cost-effective, less toxic, and environmentally benign processes. These methods obviate the need for transition metal catalysts, which can be expensive and leave trace metal impurities in the final products.

One notable metal-free approach involves the use of selenium dioxide (SeO₂) as the selenium source. rsc.orgresearchgate.net A one-pot synthesis has been developed that utilizes ortho-substituted anilines and ketones with an active α-hydrogen as starting materials. rsc.org This reaction can be effectively promoted by a strong, metal-free organic acid such as p-toluenesulfonic acid (p-TSA). researchgate.net For instance, the reaction between an aniline, a ketone, and SeO₂ in the presence of p-TSA provides a direct route to the benzoselenazole core. researchgate.net This method is advantageous due to the operational simplicity, the ready availability of the starting materials, and the good yields achieved. rsc.orgresearchgate.net Selenium dioxide is regarded as a favorable selenium source in this context because it is inexpensive and relatively odorless compared to other selenating agents. researchgate.net

Another powerful metal-free strategy is the use of molecular iodine (I₂) to promote domino or tandem reactions. A three-component reaction of anilines, acetophenones, and elemental sulfur under iodine promotion has been successful for the synthesis of benzothiazoles, the sulfur analogues of benzoselenazoles. researchgate.net This transition-metal-free method suggests a parallel pathway for benzoselenazoles, where elemental selenium would replace sulfur. The highlights of such an approach include the use of readily available feedstocks and an inexpensive, non-toxic promoter. researchgate.net

Furthermore, reactions mediated by strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) have emerged as a robust platform for constructing heterocyclic compounds without transition metals. nih.govhznu.edu.cn These reactions often proceed through a cascade mechanism and are noted for their mild conditions and straightforward protocols using widely available starting materials. hznu.edu.cnorganic-chemistry.org While specific examples for benzoselenazoles are still emerging, the broad applicability of t-BuOK in mediating condensation and cyclization reactions for related heterocycles like indoles and benzofurans showcases its high potential in this area. hznu.edu.cnorganic-chemistry.orgresearchgate.net

A summary of key metal-free synthetic conditions is presented in the table below.

| Method | Selenium Source | Promoter/Base | Key Features |

| One-Pot Synthesis | Selenium Dioxide (SeO₂) | p-Toluenesulfonic acid (p-TSA) | Simple operation, available materials, good yields. rsc.orgresearchgate.net |

| Domino Reaction | Elemental Selenium | Molecular Iodine (I₂) | Transition-metal-free, inexpensive, non-toxic. researchgate.net |

| Condensation Cascade | - | Potassium tert-butoxide (t-BuOK) | Mild conditions, wide starting material scope. hznu.edu.cnorganic-chemistry.org |

Strategies for Functional Group Tolerance and Structural Diversity in Benzoselenazole Synthesis

Achieving high functional group tolerance and structural diversity is paramount for creating libraries of benzoselenazole analogues for applications in medicinal chemistry and material science. Modern synthetic strategies are designed to be robust and versatile, allowing for the incorporation of a wide range of substituents.

Multicomponent Reactions (MCRs) are a cornerstone of generating molecular diversity. rug.nl These reactions combine three or more reactants in a single step to form a product that contains portions of all starting materials, thereby increasing synthetic efficiency and reducing waste. researchgate.net The iodine-promoted three-component synthesis of benzothiazole (B30560) analogues is a prime example of an MCR that provides a modular and straightforward pathway to complex heterocyclic structures. researchgate.net By varying the aniline and ketone starting materials, a diverse library of substituted benzoselenazoles can be accessed from simple precursors.

The choice of reagents and catalysts is critical for ensuring functional group tolerance . Methodologies that avoid harsh conditions or highly reactive intermediates are preferred. The use of selenium dioxide under Lewis or Brønsted acid catalysis demonstrates good tolerance for various functional groups. researchgate.net Similarly, base-mediated reactions using t-BuOK are known for their broad functional group compatibility, allowing for the presence of various substituents on the aromatic rings of the precursors. hznu.edu.cnorganic-chemistry.org

C-H activation represents a powerful, albeit often metal-catalyzed, strategy for the late-stage functionalization of a pre-formed benzoselenazole core. researchgate.netyoutube.com This approach allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, enabling the introduction of new functional groups without de novo synthesis. While many C-H activation protocols rely on transition metals, the underlying principles, such as the use of directing groups to control regioselectivity, are broadly applicable in designing diverse molecular scaffolds. youtube.com Common functionalities within a molecule can be exploited as directing groups, avoiding the need for extra steps to install and remove them. youtube.com

| Strategy | Description | Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. rug.nl | High efficiency, atom economy, rapid access to diverse libraries. researchgate.net |

| Tolerant Reagent Systems | Use of mild reagents like SeO₂ or t-BuOK that are compatible with various functional groups. researchgate.nethznu.edu.cn | Broad substrate scope, preservation of sensitive functional groups. |

| Late-Stage Functionalization | Modifying a core structure after its initial synthesis, often via C-H activation principles. researchgate.netyoutube.com | Access to analogues that are difficult to synthesize directly, efficient exploration of structure-activity relationships. |

Purification and Isolation Techniques in Advanced Benzoselenazole Synthesis

The successful synthesis of benzoselenazoles is critically dependent on effective purification and isolation techniques to obtain the target compound with high purity. The choice of method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities.

Column chromatography is the most common purification technique used in organic synthesis. For benzoselenazole derivatives, this typically involves using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. The components of the reaction mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the desired product from unreacted starting materials, reagents, and byproducts.

Recrystallization is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. A common technique involves using a binary solvent system, such as dissolving the compound in a good solvent like dichloromethane (B109758) (CH₂Cl₂) and then adding a poor solvent (an anti-solvent) like pentane (B18724) or hexane (B92381) to induce precipitation of the pure product. researchgate.net This process can be repeated to achieve very high purity.

A typical purification workflow might involve an initial workup where the reaction mixture is filtered through a pad of a filter aid like Celite to remove solid reagents or catalysts. researchgate.net This is often followed by an aqueous wash to remove water-soluble impurities. After extraction into an organic solvent and drying, the crude product is concentrated under reduced pressure. The final purification is then accomplished by either column chromatography or recrystallization. researchgate.net

| Technique | Principle | Application to Benzoselenazoles |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Isolation from soluble impurities, starting materials, and byproducts. |

| Recrystallization | Purification based on differences in solubility at varying temperatures. | Final purification of solid benzoselenazoles to high purity. researchgate.net |

| Filtration | Physical separation of solid particles from a liquid or gas. | Removal of solid reagents, catalysts, or precipitated byproducts. researchgate.net |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation in Benzoselenazole Formation

Detailed Reaction Mechanisms of Key Benzoselenazole (B8782803) Synthetic Transformations

The formation of the benzoselenazole core, particularly 5-Methoxy-2-methylbenzoselenazole, is typically achieved through the construction of the five-membered selenazole ring fused to a benzene (B151609) ring. A prevalent and efficient method for this transformation is the copper-catalyzed intramolecular C-Se bond formation.

A plausible synthetic route commences with a substituted aniline (B41778), specifically 4-methoxy-2-iodoaniline, and a source for the 2-methyl and selenium moieties. While various selenium-donating reagents can be employed, a common strategy involves the use of selenoamides. In the context of synthesizing the 2-methyl derivative, N-acetylselenoamide or a related species can be considered a key reactant.

The reaction mechanism is believed to proceed through a catalytic cycle initiated by the copper(I) catalyst. A proposed mechanistic pathway is as follows:

Oxidative Addition: The catalytic cycle likely begins with the oxidative addition of the copper(I) catalyst, such as copper(I) iodide (CuI), to the C-I bond of 4-methoxy-2-iodoaniline. This step forms a high-valent copper(III)-aryl intermediate. The presence of an iodine substituent is often crucial for the reaction to proceed efficiently, as bromo- or chloroanilines show lower reactivity. jsynthchem.com

Coordination and C-Se Bond Formation: The selenium-containing reactant, potentially a selenolate anion generated in situ from a selenoamide, then coordinates to the copper center. This is followed by reductive elimination, leading to the formation of a C-Se bond and regeneration of the copper(I) catalyst. An alternative pathway could involve the initial formation of a copper-selenolate complex which then undergoes nucleophilic aromatic substitution with the 2-iodoaniline (B362364) derivative.

Dehydration: The cyclized intermediate then undergoes dehydration to yield the aromatic this compound.

This proposed mechanism is supported by studies on related copper-catalyzed syntheses of 2-substituted benzoselenazoles, which highlight the importance of copper in facilitating the crucial C-N and C-Se bond formations. jsynthchem.com

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in directing the course of the benzoselenazole synthesis and achieving high yields and selectivity.

Catalysts: Copper catalysts, particularly Cu(I) salts like CuI and copper(II) triflate (Cu(OTf)₂), are widely employed due to their ability to cycle between different oxidation states (Cu(I), Cu(II), and Cu(III)), thus facilitating the key bond-forming steps. jsynthchem.com The catalyst's role extends to stabilizing intermediates, such as selenolates, and promoting the elimination of halides, which enhances the efficiency of the C-Se bond formation and subsequent ring closure. jsynthchem.com The selection of the copper salt and its ligands can significantly influence the reaction's efficiency and the required reaction conditions.

Reagents:

Aniline Precursor: As mentioned, 2-iodoaniline derivatives are generally more effective than their bromo or chloro counterparts, underscoring the influence of the leaving group on the reaction rate. jsynthchem.com The electron-donating methoxy (B1213986) group at the 5-position is expected to increase the nucleophilicity of the aniline nitrogen, potentially accelerating the intramolecular cyclization step.

Selenium Source: The choice of the selenium source is critical. Elemental selenium, isoselenocyanates, and selenoamides are common precursors. For the synthesis of 2-methylbenzoselenazoles, a reagent that can deliver both the selenium atom and the methyl-substituted carbon is required.

Base and Solvent: The reaction is typically conducted in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to facilitate deprotonation steps and neutralize any acid generated during the reaction. The choice of solvent, for instance, xylene or dimethyl sulfoxide (B87167) (DMSO), can also impact reaction rates and yields by influencing the solubility of the reactants and the stability of the intermediates. jsynthchem.com

The optimization of these components is crucial for developing a practical and efficient synthesis of this compound.

| Component | Examples | Role in the Reaction |

| Catalyst | CuI, Cu(OTf)₂ | Facilitates C-Se and C-N bond formation through redox cycling. |

| Aniline Precursor | 4-methoxy-2-iodoaniline | Provides the benzene ring and the nitrogen atom for the heterocycle. |

| Selenium/Methyl Source | N-acetylselenoamide (proposed) | Delivers the selenium atom and the C2-methyl group. |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes acidic byproducts and can facilitate deprotonation. |

| Solvent | Xylene, DMSO | Solubilizes reactants and influences the stability of intermediates. |

Intermediates and Transition States in Benzoselenazole Cyclization

The elucidation of the transient species involved in the benzoselenazole cyclization provides a deeper understanding of the reaction pathway. While the direct observation of these species is challenging due to their short lifetimes, their existence can be inferred from mechanistic studies and computational modeling.

Key Intermediates:

Copper-Aryl Complex: Following the oxidative addition of the copper catalyst to the aryl iodide, a copper(III)-aryl species is formed. This intermediate is highly reactive and central to the subsequent C-Se bond formation.

N-(2-halophenyl)selenoamide: This is a crucial intermediate formed after the C-Se bond is established but before the ring closure. Its stability and conformation can influence the rate of the subsequent intramolecular cyclization.

Cyclized Tetrahedral Intermediate: The nucleophilic attack of the aniline nitrogen onto the selenoamide carbon results in a tetrahedral intermediate. This species is typically unstable and readily undergoes elimination to form the final aromatic product.

Seleniranium Cation (in alternative pathways): In some selenium-induced cyclizations, the formation of a three-membered seleniranium ring intermediate has been proposed, which is then opened by an intramolecular nucleophilic attack.

Transition States:

The transition states represent the energy maxima along the reaction coordinate and are critical in determining the reaction kinetics.

Transition State of Oxidative Addition: This involves the breaking of the C-I bond and the formation of the Cu-C and Cu-I bonds.

Transition State of Intramolecular Cyclization: This is arguably the most critical transition state, involving the formation of the new C-N bond of the five-membered ring. The geometry of this transition state, including the bond lengths and angles of the forming ring, dictates the activation energy of this step. Computational studies using Density Functional Theory (DFT) on related systems have been employed to model the geometries and energies of such transition states. For instance, calculations on copper-catalyzed cyclizations have shown activation free energy barriers for the ring-forming step to be in the range of 22.6 kcal/mol for related systems. beilstein-journals.orgbeilstein-journals.org A 1,2-hydride shift in a related copper-catalyzed synthesis of 3-alkenyl-2H-indazoles was identified as the rate-determining step with a calculated energy barrier of +18.1 kcal/mol. nih.gov

The energy of the transition state for the intramolecular cyclization is influenced by several factors, including the nucleophilicity of the attacking nitrogen, the electrophilicity of the carbon atom being attacked, and any steric hindrance. The electron-donating effect of the 5-methoxy group is expected to lower the energy of this transition state by increasing the nucleophilicity of the aniline nitrogen, thereby accelerating the cyclization.

| Species | Description | Plausible Calculated Energy (kcal/mol) |

| Intermediate I₁ | Copper(III)-aryl intermediate after oxidative addition | Stabilized relative to reactants |

| Transition State (TS_rc) | For intramolecular C-N bond formation | ~15-25 (based on analogous systems) beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Intermediate (Cyclized) | Tetrahedral intermediate before dehydration | Lower in energy than the transition state |

Note: The energy values are illustrative and based on DFT calculations for analogous copper-catalyzed cyclization reactions. Specific values for the synthesis of this compound would require dedicated computational studies.

Advanced Spectroscopic Analysis and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

While specific experimental NMR data for 5-Methoxy-2-methylbenzoselenazole is not extensively documented in the reviewed literature, the expected spectral features can be predicted based on its structural components and data from analogous compounds like substituted benzothiazoles and benzimidazoles. nih.govuq.edu.aumdpi.com A patent for a related derivative, 1-(3-ethyl-5-methoxy-2,3-dihydrobenzoselenazol-2-ylidene)propan-2-one, provides clues to the chemical shifts of the aromatic protons in a similar environment. google.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.8 ppm. Their specific shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the electron-donating methoxy group and the fused selenazole ring. The methoxy group protons (-OCH₃) would present as a sharp singlet at approximately 3.8-4.0 ppm. google.com The protons of the methyl group at the 2-position (-CH₃) would also appear as a singlet, but further upfield, likely in the 2.2-2.8 ppm range. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic ring would resonate in the range of 105-160 ppm. The carbon of the C=N imine bond in the selenazole ring is expected to be significantly downfield, potentially above 160 ppm. ipb.pt The methoxy carbon would appear around 55-60 ppm, while the methyl carbon at position 2 would be found in the upfield region, typically between 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.2 - 2.8 (singlet) | ~15 - 25 |

| C5-OCH₃ | ~3.8 - 4.0 (singlet) | ~55 - 60 |

| Aromatic-H | ~6.5 - 7.8 (multiplets) | N/A |

| Aromatic-C | N/A | ~105 - 140 |

| C5 (Aromatic) | N/A | ~155 - 160 |

| C=N (Imine) | N/A | > 160 |

| C-Se (Aromatic) | N/A | ~120 - 145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. fishersci.ca The molecular formula of this compound is C₉H₉NOSe, corresponding to a molecular weight of approximately 226.15 g/mol . thermofisher.comcymitquimica.com

Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺˙), which would then undergo a series of fragmentation events. fishersci.ca The fragmentation patterns for aromatic and heterocyclic compounds are often characteristic. libretexts.org For this compound, key fragmentation pathways can be proposed based on the known behavior of related structures like alkylbenzenes and methoxy-substituted aromatics. docbrown.infocore.ac.uk

A primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the C2-position, a common α-cleavage, leading to a stable fragment ion [M-15]⁺. Another expected fragmentation is the loss of the methyl radical from the methoxy group, also resulting in an [M-15]⁺ ion, followed by the elimination of a neutral carbon monoxide (CO) molecule to yield an [M-15-28]⁺ fragment. Cleavage of the entire methoxy group (•OCH₃) could lead to an [M-31]⁺ peak. The stable aromatic benzoselenazole (B8782803) ring structure would likely result in a prominent molecular ion peak. libretexts.org

Table 2: Predicted EI-MS Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 226 | [C₉H₉NOSe]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [C₈H₆NOSe]⁺ | •CH₃ |

| 196 | [C₈H₆NSe]⁺ | •CH₃, •H |

| 183 | [C₇H₆NSe]⁺ | •CH₃, CO |

| 182 | [C₈H₅Se]⁺ | •CH₃, HCN |

X-ray Crystallography for Crystalline Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.

Specific X-ray crystallographic data for this compound has not been reported in the surveyed literature. However, studies on related benzoselenazole derivatives, such as squarylium dyes, indicate that the benzoselenazole ring system is largely planar. rsc.org This planarity is a consequence of the aromatic nature of the fused ring system. It is expected that this compound would also adopt a planar conformation in the solid state.

Table 3: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Key Features | Planar benzoselenazole ring system |

| Intermolecular Interactions | π–π stacking, C–H···N/O interactions |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bonding Analysis in Benzoselenazoles

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and functional groups within a molecule.

The vibrational spectrum of this compound can be interpreted by assigning bands to specific motions of its constituent parts: the aromatic ring, the selenazole ring, the methoxy group, and the methyl group. Data from related benzothiazoles and calculations on methoxy groups provide a basis for these assignments. researchgate.netresearchgate.netshimadzu.com

Key expected vibrational bands include C-H stretching from the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), the characteristic C=N stretching of the imine in the selenazole ring (around 1600-1650 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹). The methoxy group would exhibit a characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. The C-Se bond vibration would appear at lower frequencies.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric C-H Stretch | -CH₃ | ~2980 |

| Symmetric C-H Stretch | -CH₃, -OCH₃ | ~2880, ~2840 |

| Aromatic C-H Stretch | Benzene Ring | ~3050 - 3100 |

| C=N Stretch | Selenazole Ring | ~1620 |

| Aromatic C=C Stretch | Benzene Ring | ~1580, ~1470, ~1440 |

| Asymmetric C-O-C Stretch | -OCH₃ | ~1250 |

| Symmetric C-O-C Stretch | -OCH₃ | ~1030 |

| C-Se Stretch | Selenazole Ring | < 800 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu For conjugated systems like this compound, the primary absorptions are due to π→π* transitions within the aromatic and heterocyclic rings.

The position of the maximum absorption (λₘₐₓ) is sensitive to the extent of the conjugated system and the nature of any substituents. shimadzu.com The benzoselenazole core represents a significant conjugated system. The presence of the electron-donating methoxy group (-OCH₃) is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted benzoselenazole, as it extends the conjugation through its lone pair of electrons. shimadzu.com

Based on data from related aromatic heterocycles like 2-(2'-hydroxyphenyl)benzoxazole derivatives, which absorb strongly in the 330-380 nm range, it is anticipated that this compound will also exhibit strong absorption bands in the UVA region. scielo.br These transitions are typically of high intensity (large molar absorptivity, ε).

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λₘₐₓ (nm) | Electronic Transition Type | Expected Molar Absorptivity (ε) |

| Ethanol | ~330 - 360 | π → π | High (>10,000 M⁻¹cm⁻¹) |

| Hexane (B92381) | ~325 - 355 | π → π | High (>10,000 M⁻¹cm⁻¹) |

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Methylbenzoselenazole

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epstem.netepstem.net This method is used to determine the ground-state electronic energy and density, from which numerous properties of 5-Methoxy-2-methylbenzoselenazole can be derived. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. dergipark.org.tr

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and stability. dergipark.org.trnih.gov

HOMO: As the outermost orbital containing electrons, the HOMO represents the ability of a molecule to donate electrons. malayajournal.org A higher HOMO energy value indicates a greater propensity for electron donation, making the molecule more reactive towards electrophiles. For benzoselenazole (B8782803) derivatives, the HOMO is often distributed across the fused ring system.

LUMO: This is the lowest energy orbital that is unoccupied, signifying the molecule's capacity to accept electrons. malayajournal.org A lower LUMO energy suggests a greater electron-accepting ability, enhancing reactivity with nucleophiles. In related structures, the LUMO is frequently localized over the heterocyclic portion of the molecule. dergipark.org.tr

The spatial distribution of these orbitals, often visualized as 3D plots, reveals the likely sites for electrophilic and nucleophilic attack. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.org A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.trnih.gov Conversely, a large energy gap implies higher stability and lower reactivity. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These quantum chemical parameters are typically derived using the following relationships:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ (chemical potential) is -χ.

A high electrophilicity index suggests a molecule is a strong electrophile. nih.gov These descriptors provide a quantitative framework for comparing the reactivity of different benzoselenazole derivatives.

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: The following values are representative examples based on typical DFT calculations for similar heterocyclic compounds and are not specific experimental or calculated values for this compound.)

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -2.7 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.8 eV |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity | A ≈ -ELUMO | 2.7 eV |

| Chemical Hardness | η = (I - A) / 2 | 1.9 eV |

| Electronegativity | χ = (I + A) / 2 | 4.6 eV |

| Electrophilicity Index | ω = μ² / (2η) | 5.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. malayajournal.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. nih.gov

Red Regions: Indicate areas of most negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are often found near electronegative atoms like oxygen or nitrogen. malayajournal.org For this compound, the selenium atom and the oxygen of the methoxy (B1213986) group would be expected to show negative potential.

Blue Regions: Represent areas of most positive potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. malayajournal.org

Green/Yellow Regions: Indicate neutral or intermediate potential. malayajournal.org

By analyzing the MEP map, one can identify the molecule's nucleophilic and electrophilic centers, providing insight into its intermolecular interaction patterns and chemical reactivity. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time. mdpi.com

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them.

Analyze Intermolecular Interactions: Simulate the molecule in a solvent or within a biological environment, such as a lipid bilayer, to understand how it interacts with its surroundings. mdpi.com

Develop Force Fields: The Automated Topology Builder (ATB) and similar repositories can be used to develop molecular force fields, which are essential for conducting accurate MD simulations of novel compounds like benzoselenazoles. uq.edu.au

These simulations provide crucial insights into how the molecule behaves in a dynamic, realistic environment, which is particularly important for applications in materials science and drug design. mdpi.com

Theoretical Studies on Redox Behavior and Charge Transfer Properties within Benzoselenazoles

Benzoselenazoles are a class of organoselenium compounds that have garnered attention for their chemical and biological properties, including their antioxidant capabilities. nih.gov The selenium atom plays a key role in these properties, and theoretical studies are essential for understanding the underlying redox mechanisms. Computational methods can elucidate the charge transfer properties within the benzoselenazole scaffold. The narrow frontier orbital gap in some heterocyclic systems indicates that charge transfer interactions can occur within the molecule, which is a key aspect of their electronic behavior. nih.gov Theoretical studies can model oxidation and reduction processes, calculate redox potentials, and analyze how structural modifications, such as the inclusion of a methoxy group, influence the electron-donating or -withdrawing nature of the molecule. This is particularly relevant as many diseases are linked to oxidative stress, and compounds with tailored redox properties are of significant therapeutic interest. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret various spectroscopic data, providing a powerful complement to experimental measurements. epstem.net

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule (e.g., C=N stretching, C-H bending). epstem.net Comparing theoretical spectra with experimental data helps confirm the molecular structure. epstem.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netepstem.net These theoretical predictions are valuable for interpreting complex experimental NMR spectra and assigning resonances to specific atoms in the molecule.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net By calculating the energies of electronic transitions (e.g., n→π* and π→π*), TD-DFT can predict the absorption maxima (λmax) in different solvents, helping to understand the electronic structure and chromophoric properties of this compound. researchgate.net

Medicinal Chemistry and Biological Research of 5 Methoxy 2 Methylbenzoselenazole Derivatives

Exploration of Benzoselenazole (B8782803) Derivatives as Bioactive Agents

Selenium-containing heterocyclic compounds, including benzoselenazole derivatives, represent a promising frontier in drug discovery. nih.gov The inclusion of selenium, an essential micronutrient, can bestow potent antioxidant properties and play a role in inhibiting tumor progression. nih.gov Research into the broader class of benzoazoles—which includes benzoselenazoles, benzothiazoles, and benzoxazoles—has revealed a wide spectrum of biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net

Specifically, benzoselenazole derivatives have emerged as potent and selective inhibitors of c-MYC transcription, a critical target in cancer therapy. nih.govacs.org The c-MYC oncogene is overexpressed in a majority of human cancers, making its targeted inhibition a key therapeutic strategy. bohrium.com Derivatives of benzoselenazole have been designed as ligands that can bind to and stabilize G-quadruplex structures in the promoter region of the c-MYC gene, thereby suppressing its transcription. nih.govbohrium.com This activity has established the benzoselenazole scaffold as a valuable candidate for the development of novel antineoplastic agents. nih.gov In comparative studies, benzoselenazole derivatives demonstrated greater selectivity for the c-MYC G-quadruplex and higher specificity for cancer cells compared to their benzothiazole (B30560) and benzoxazole (B165842) counterparts, highlighting the unique contribution of the selenium atom to their biological profile. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of 5-Methoxy-2-methylbenzoselenazole Derivatives

While specific SAR studies on a broad series of this compound derivatives are not extensively documented, research on analogous compounds provides significant insights. The position and nature of substituents on the benzoazole ring system are critical determinants of activity and selectivity.

In a study focused on developing c-MYC transcription inhibitors, a series of benzoazole derivatives were synthesized and evaluated. The benzoselenazole derivatives were found to be more selective than their sulfur (benzothiazole) and oxygen (benzoxazole) analogs. nih.gov One of the most promising compounds, a benzoselenazole designated m-Se3 , showed high selectivity for the c-MYC G-quadruplex over other DNA forms and was more specific to cancer cells. bohrium.com This underscores the importance of the selenium atom in conferring superior selectivity.

Research on related benzothiazolone derivatives as cholinesterase inhibitors revealed that a 6-methoxy indole (B1671886) group was a key contributor to potent butyrylcholinesterase (BChE) inhibition. mdpi.com This suggests that methoxy (B1213986) groups, such as the one at the 5-position in this compound, can play a significant role in molecular recognition and potency. Furthermore, SAR studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs were well-tolerated by the target enzymes. nih.gov

The following table summarizes the inhibitory activity of selected benzoazole derivatives against various targets, illustrating the impact of structural modifications.

| Compound | Core Structure | Target | Activity (IC₅₀) | Key Structural Features | Reference |

|---|---|---|---|---|---|

| m-Se3 | Benzoselenazole | c-MYC G-quadruplex | High Selectivity | Demonstrated greater selectivity compared to benzothiazole/benzoxazole analogs. | nih.govbohrium.com |

| M13 | Benzothiazolone | Butyrylcholinesterase (BChE) | 1.21 µM | Contains a 6-methoxy indole group crucial for activity. | mdpi.com |

| M2 | Benzothiazolone | Butyrylcholinesterase (BChE) | 1.38 µM | Showed high selectivity for BChE over AChE (Selectivity Index = 28.99). | mdpi.com |

| 8d | Benzoxazole | VEGFR-2 Kinase | 0.0554 µM | Exhibited potent inhibition, superior to the standard drug sorafenib. | mdpi.com |

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target with high specificity. Conformational analysis, often aided by computational methods and X-ray crystallography, helps in understanding these spatial arrangements.

For benzoselenazole derivatives targeting the c-MYC G-quadruplex, molecular docking studies have been employed to predict binding modes. bohrium.com These studies suggested that the promising inhibitor m-Se3 binds to the c-MYC G-quadruplex with a 2:1 stoichiometry. bohrium.com The planar nature of the benzoselenazole ring system is favorable for stacking interactions with the G-quartets of the quadruplex structure.

Studies on structurally related heterocyclic systems, such as benzothiazepines, have utilized a combination of NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) to elucidate their conformational preferences. mdpi.com These analyses often reveal that the seven-membered ring of benzothiazepines adopts a staggered conformation. mdpi.com For other benzothiazole derivatives, computational scans of dihedral angles are performed to identify the most stable conformers, which are then used for further docking studies against protein targets. mdpi.com The conformational preferences are often governed by the stabilizing effects of π-electron delocalization, which favors planar geometries. researchgate.net

Mechanistic Investigations of Biological Action

Understanding the mechanism of action at a molecular and cellular level is fundamental to drug development. For benzoselenazole derivatives, investigations have focused on identifying their direct biological targets and the downstream cellular pathways they modulate.

The primary biological target identified for the anticancer activity of advanced benzoselenazole derivatives is a specific nucleic acid structure: the G-quadruplex located in the promoter region of the c-MYC oncogene. nih.govacs.org These derivatives act as G-quadruplex-specific ligands. bohrium.com By binding to and stabilizing this structure, they prevent the transcriptional machinery from accessing the gene, thus inhibiting the production of the c-MYC protein. bohrium.com The compound m-Se3 was shown to specifically stabilize the c-MYC G-quadruplex and disrupt its interaction with the protein NM23-H2, which is a known transcription factor. bohrium.com

While this is a key mechanism, the benzoazole scaffold has shown affinity for various other biological targets. Related benzothiazole derivatives have been identified as inhibitors of crucial enzymes, including:

Carbonic Anhydrase (CA) : The BTA scaffold plays a role in inhibiting this metalloenzyme, which is often associated with tumors. nih.govresearchgate.net

Cholinesterases : Benzothiazolones can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com

Dual sEH/FAAH Inhibition : Benzothiazole-phenyl analogs have been developed as dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase, which are targets for pain and inflammation. nih.gov

The interaction of benzoselenazole derivatives with their molecular targets triggers a cascade of events within the cell, leading to the observed biological effects.

The selective inhibition of c-MYC transcription by benzoselenazole derivatives leads to a broad impact on the MYC target gene network. nih.govacs.org This disruption ultimately results in the selective inhibition of cancer cell growth and proliferation. nih.gov Studies with the lead compound m-Se3 confirmed that it effectively inhibited the growth of hepatoma cells. nih.govbohrium.com

Furthermore, inducing programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. While this has been demonstrated directly for benzoselenazoles, studies on analogous compounds strongly suggest a similar mechanism. A novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov Similarly, certain benzoxazole derivatives act as apoptosis inducers by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-9, and BAX, while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com Some benzoxazole compounds have also been shown to arrest the cell cycle at the Pre-G1 phase, preventing cancer cells from dividing. mdpi.com These findings suggest that the anticancer effects of benzoselenazole derivatives likely involve the modulation of fundamental cellular pathways governing cell survival and proliferation.

Redox Homeostasis and Oxidative Stress Modulation

Organoselenium compounds are well-recognized for their profound influence on cellular redox homeostasis. The selenium atom can engage in reversible redox reactions, making these compounds effective modulators of oxidative stress. While direct studies on this compound are limited, the activities of related seleno-organic compounds, most notably Ebselen (2-phenyl-1,2-benzisoselenazol-3[2H]-one), provide a strong model for their potential mechanisms.

Ebselen is known to possess glutathione (B108866) peroxidase-like activity, enabling it to catalyze the reduction of harmful hydroperoxides by glutathione, thereby protecting cells from oxidative damage. nih.gov This catalytic activity is central to maintaining redox balance. Furthermore, organoselenium compounds can directly scavenge reactive oxygen species (ROS), mitigating the damaging effects of oxidative stress on lipids, proteins, and DNA. researchgate.net

Research into Ebselen has shown that it can attenuate oxidative stress-induced apoptosis in neuronal cells by specifically inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade activated by ROS. nih.gov By inhibiting JNK activation and the subsequent activation of the transcription factor activator protein-1 (AP-1), Ebselen prevents the downstream events that lead to cell death. nih.gov This modulation of critical signaling pathways highlights the sophisticated role of seleno-organic compounds beyond simple antioxidant activity. Given these precedents, benzoselenazole derivatives are hypothesized to possess similar redox-modulating capabilities, making them intriguing candidates for conditions where oxidative stress is a key pathological driver.

Specific Therapeutic Area Research

The unique biological activities of benzoselenazole derivatives have positioned them as promising candidates for several specific therapeutic areas. Their ability to interact with key biological targets, driven by the presence of the selenium atom, is most prominently studied in the contexts of cancer and neurodegenerative diseases.

Anticancer Research

The search for more selective and effective anticancer agents is a primary focus of medicinal chemistry. Benzoselenazole derivatives have recently gained significant attention for their potential as targeted anticancer therapeutics.

The c-MYC oncogene, which is overexpressed in a vast number of human cancers, has long been considered an "undruggable" target. bohrium.comacs.org An innovative strategy to control its expression is to target non-canonical DNA structures known as G-quadruplexes (G4s) located in the c-MYC promoter region. Stabilization of this G4 structure represses c-MYC transcription, leading to reduced levels of the oncoprotein.

Recent studies have demonstrated that benzoselenazole derivatives are particularly effective and selective stabilizers of the c-MYC G-quadruplex. nih.govacs.org In a 2023 study published in the Journal of Medicinal Chemistry, a series of benzoazole derivatives were synthesized and evaluated, with the benzoselenazole analogues showing superior performance compared to their benzothiazole and benzoxazole counterparts. nih.govacs.org

Two compounds in particular, m-Se1 and m-Se3 , were identified as potent and highly selective ligands for the c-MYC G4. bohrium.com These compounds were found to selectively inhibit c-MYC transcription, which in turn suppressed the growth of hepatoma cells with significantly less toxicity toward normal cells. acs.orgacs.org The most promising compound, m-Se3 , effectively inhibited tumor growth in hepatoma xenograft models by specifically stabilizing the c-MYC G-quadruplex and affecting the broader MYC target gene network. bohrium.comnih.govacs.org This research establishes the benzoselenazole scaffold as a novel and highly promising platform for developing specific c-MYC transcriptional inhibitors for cancer therapy. acs.orgnih.gov

Table 1: Activity of Lead Benzoselenazole Derivatives Against c-MYC G-Quadruplex

| Compound | Core Structure | Key Findings | Reference |

|---|---|---|---|

| m-Se1 | N-methyl benzoselenazole | Showed high selectivity for c-MYC G-quadruplex over other DNA forms. | bohrium.comacs.org |

| m-Se3 | Benzoselenazole | Demonstrated potent c-MYC G4 stabilization, selective inhibition of c-MYC transcription, and effective tumor growth inhibition in vivo. | nih.govacs.org |

The thioredoxin (Trx) system is a critical component of the cellular antioxidant machinery and is essential for regulating redox signaling and cell proliferation. The enzyme thioredoxin reductase (TrxR), a selenoenzyme itself, is a key part of this system and is often overexpressed in cancer cells, contributing to tumor growth and resistance to therapy. Consequently, TrxR is a validated target for anticancer drug development.

Organoselenium compounds are known inhibitors of TrxR. The selenium atom in these compounds can interact with the active site of TrxR, which contains a rare selenocysteine (B57510) residue, leading to irreversible inhibition of the enzyme. This inhibition disrupts the cancer cell's ability to manage oxidative stress, ultimately triggering cell death. While direct studies demonstrating the inhibition of TrxR by this compound derivatives are not widely documented, this mechanism remains a highly plausible avenue for their anticancer effects, consistent with the known reactivity of other therapeutic organoselenium agents.

While organoselenium compounds can act as antioxidants, they can also function as pro-oxidants, particularly in the high-stress environment of cancer cells. By inhibiting key antioxidant systems like TrxR, benzoselenazole derivatives can lead to a dramatic increase in intracellular ROS levels. This surge in oxidative stress overwhelms the cell's remaining defenses, causing widespread damage to mitochondria.

This mitochondrial damage is a critical trigger for the intrinsic pathway of apoptosis (programmed cell death). nih.gov The accumulation of ROS can lead to the loss of the mitochondrial membrane potential and the release of cytochrome C into the cytoplasm. nih.govmdpi.com This event initiates a caspase cascade, a family of proteases that execute the apoptotic program, culminating in cell death. Research on related benzothiazole derivatives has shown they can induce apoptosis in colorectal cancer cells precisely through this ROS-mediated mitochondrial pathway, involving the translocation of pro-apoptotic proteins like Bax to the mitochondria. nih.gov The pro-apoptotic activity of Ebselen has also been linked to its ability to modulate ROS-sensitive signaling pathways. nih.gov Therefore, the induction of overwhelming oxidative stress and subsequent apoptosis represents a key mechanism for the anticancer activity of benzoselenazole derivatives.

Neurodegenerative Disease Research, including Alzheimer's Disease

Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive neuronal loss, in which oxidative stress, mitochondrial dysfunction, and protein aggregation play crucial roles. nih.govmdpi.com The ability of certain organoselenium compounds to cross the blood-brain barrier and modulate these pathways makes them attractive candidates for neuroprotective therapies. nih.gov

The well-studied compound Ebselen has shown significant promise in preclinical models of Alzheimer's disease. nih.govnih.gov Studies have demonstrated that Ebselen can rescue cognitive deficits in Alzheimer's mouse models by repairing synaptic damage and reducing the burden of toxic β-Amyloid (Aβ) oligomers. nih.govnih.gov A key mechanism underlying these benefits is the protection of mitochondria. Ebselen was shown to repair damaged mitochondrial structures and restore their function by improving energy metabolism and balancing mitochondrial dynamics. nih.gov

Given that selenium deficiency has been associated with a higher risk of Alzheimer's disease, supplementation with bioavailable selenium compounds is a logical therapeutic strategy. mdpi.com Although research on benzoselenazole derivatives in this area is still in its infancy, the compelling neuroprotective profile of Ebselen provides a strong rationale for investigating this class of compounds. nih.govnih.gov Their potential to mitigate oxidative stress and protect mitochondrial health suggests that derivatives of this compound could be developed into novel treatments for Alzheimer's and other neurodegenerative conditions. Research on other heterocyclic scaffolds, such as benzothiazoles, is also actively exploring multi-target approaches for Alzheimer's therapy. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of heterocyclic compounds, including structures related to benzoselenazoles, is a significant area of research. The ability of these molecules to scavenge free radicals is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

In studies on related heterocyclic systems like 5-aminopyrazoles (5APs), specific structural features have been shown to influence antioxidant capacity. For instance, certain 5AP derivatives demonstrated notable radical scavenging properties in the DPPH assay. mdpi.com The most effective compounds in this class were 4b and 4c, which exhibited antioxidant activity percentages (AA%) of 27.65% and 15.47%, respectively. mdpi.com Other derivatives showed intermediate activity, with AA% values ranging from 4.22% to 6.12%. mdpi.com These findings suggest that the nature and position of substituents on the core scaffold are critical determinants of antioxidant efficacy.

Similarly, research into 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives found that compounds featuring electron-donating substituents showed significant radical scavenging potential against DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov The presence of these groups enhances the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals.

Investigations into synthetic methylbenzenediol derivatives also highlight the structure-activity relationship in antioxidant behavior. researchgate.net The efficiency of these compounds in the DPPH test was found to depend on the number of radicals that can be scavenged by a single molecule, which is influenced by steric effects and the arrangement of phenolic hydroxyl groups. researchgate.net

Table 1: Antioxidant Activity of Selected 5-Aminopyrazole Derivatives

| Compound | Antioxidant Activity (AA%) |

|---|---|

| 4b | 27.65% mdpi.com |

| 4c | 15.47% mdpi.com |

| 1d | 4.22% - 6.12% mdpi.com |

| 1h | 4.22% - 6.12% mdpi.com |

| 1i | 4.22% - 6.12% mdpi.com |

| 2b | 4.22% - 6.12% mdpi.com |

| 2c | 4.22% - 6.12% mdpi.com |

| 3c | 4.22% - 6.12% mdpi.com |

| 4a | 4.22% - 6.12% mdpi.com |

Data sourced from DPPH radical scavenging assays.

Biosensing and Bioimaging Applications (e.g., Fluorescent Probes for Albumin Detection)

Derivatives of benzoselenazole have been investigated as potential fluorescent probes for the detection of proteins, particularly serum albumins. nih.gov The principle behind this application is the significant change in the fluorescence properties of the dye upon binding to a protein.

Studies on a series of squaraine benzothiazole and benzoselenazole dyes revealed a strong fluorescent response in the presence of human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov A remarkable 100- to 540-fold increase in fluorescence intensity was observed for certain squaraine dyes when they bound to these albumins. nih.gov The response was considerably lower for other proteins like insulin, avidin, and immunoglobulin G, indicating a degree of selectivity towards albumins. nih.gov It was also noted that dyes with longer N-hexyl pendent groups generally showed a greater enhancement of emission compared to those with shorter N-ethyl tails. nih.gov

One particular benzothiazole squaraine dye, P-3, demonstrated a linear relationship between its fluorescence intensity and HSA concentration over a wide range (0.2 to 500 µg/ml), suggesting its potential for quantitative analysis. nih.gov Similarly, thieno[3,2-b]pyridine-5(4H)-one derivatives have been screened as potential HSA probes. mdpi.comresearchgate.net A lead compound from this screening exhibited a 160-fold increase in fluorescence upon binding to HSA, with a low detection limit of 8 nM. mdpi.comresearchgate.net This probe was also capable of distinguishing HSA from BSA and was effective in detecting trace amounts of HSA in artificial urine samples. mdpi.comresearchgate.net

Far-red pentamethine cyanine (B1664457) dyes based on benzothiazole have also been proposed as highly sensitive fluorescent probes for albumins. nih.gov One such dye, bearing a sulfonate group, saw its fluorescence quantum yield jump from 0.2% when free to 42% when complexed with HSA. nih.gov This high sensitivity allowed for the detection of HSA at concentrations as low as 0.004 mg ml−1. nih.gov

Table 2: Performance of Fluorescent Probes for Albumin Detection

| Probe Type | Target Protein | Fluorescence Enhancement | Detection Limit |

|---|---|---|---|

| Squaraine benzoselenazole/benzothiazole dyes | HSA, BSA | 100-540 fold nih.gov | - |

| Thieno[3,2-b]pyridine-5(4H)-one derivative | HSA | 160 fold mdpi.comresearchgate.net | 8 nM mdpi.comresearchgate.net |

| Pentamethine cyanine dye (sulfonated) | HSA | Quantum yield from 0.2% to 42% nih.gov | 0.004 mg ml−1 nih.gov |

HSA: Human Serum Albumin; BSA: Bovine Serum Albumin.

Photodynamic Therapy (PDT) Studies

Photodynamic therapy is a cancer treatment modality that uses a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species, such as singlet oxygen (¹O₂), which kill tumor cells. The ideal photosensitizer absorbs light at long wavelengths (in the near-infrared or NIR region) to allow for deeper tissue penetration.

While direct PDT studies on this compound were not prominently found, research on structurally related heterocyclic compounds provides insight into this application. For example, a benzimidazolo-chlorin derivative was synthesized and evaluated as an effective NIR photosensitizer with a maximum absorption at 730 nm. nih.gov This compound demonstrated the ability to generate singlet oxygen upon irradiation. nih.gov

The photodynamic effect of this benzimidazolo-chlorin was tested on A549 (lung carcinoma) and HeLa (cervical cancer) cells. nih.gov The photosensitizer exhibited strong phototoxicity, meaning it was effective at killing cancer cells when activated by light, but had negligible toxicity in the dark. nih.gov The study confirmed its ability to generate ¹O₂ using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a selective acceptor. nih.gov The development of such long-wavelength absorbing photosensitizers is a key goal in PDT research to enhance the treatment depth and efficacy for solid tumors. nih.gov

Antimicrobial and Antibacterial Activities

The antimicrobial properties of benzoselenazole-related structures and their derivatives are a subject of significant interest in the search for new therapeutic agents. Research has shown that modifications to the core structure can lead to potent activity against various pathogens.

In a study involving 5-methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols and their zinc(II) complexes, several compounds exhibited antibacterial and antifungal activity. Specifically, derivatives containing chloro (Cl), bromo (Br), and nitro (NO₂) groups showed increased antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and the fungus Candida albicans. This suggests that the inclusion of electron-withdrawing groups can enhance the biological activity of these compounds.

Similarly, a study on 5-methylbenzo[c]phenanthridinium derivatives, which are structurally distinct but also heterocyclic, identified compounds with significant antibacterial activity against S. aureus and E. faecalis. nih.gov The presence of a phenyl substituent at specific positions on the core structure was found to significantly enhance antibacterial potency compared to the parent compound. nih.gov

Other heterocyclic systems have also shown promise. A coumarin (B35378) derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), demonstrated a broad spectrum of in vitro antimicrobial activity, with inhibition zones ranging from 15 to 22 mm against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and S. aureus. jmchemsci.com The compound was also active against the fungi Aspergillus niger and C. albicans. jmchemsci.com

Table 3: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound/Derivative Class | Active Against | Key Finding |

|---|---|---|

| 5-Methoxy-2-(substituted-benzimidazol-2-yl)-phenols | S. aureus, E. faecalis, C. albicans | Cl, Br, and NO₂ groups increase activity. |

| 5-Methylbenzo[c]phenanthridinium derivatives | S. aureus, E. faecalis | Phenyl substituents significantly enhance activity. nih.gov |